3-Methyl-8-(3-methylbutylsulfanyl)-7-[(3-methylphenyl)methyl]purine-2,6-dione
Description
Properties
IUPAC Name |
3-methyl-8-(3-methylbutylsulfanyl)-7-[(3-methylphenyl)methyl]purine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2S/c1-12(2)8-9-26-19-20-16-15(17(24)21-18(25)22(16)4)23(19)11-14-7-5-6-13(3)10-14/h5-7,10,12H,8-9,11H2,1-4H3,(H,21,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZLQBRIIVQQOHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C3=C(N=C2SCCC(C)C)N(C(=O)NC3=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 3-Methylxanthine
The starting material, 3-methylxanthine, is prepared by selective methylation of xanthine (2,6-dioxopurine).
Reaction Conditions :
-
Methylation Agent : Methyl iodide (CH₃I) or dimethyl sulfate.
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Base : Potassium carbonate (K₂CO₃) in anhydrous dimethylformamide (DMF).
Mechanism :
Deprotonation of the N3 nitrogen by K₂CO₃ facilitates nucleophilic attack on the methylating agent.
Characterization :
Alkylation at the N7 Position
The 3-methylbenzyl group is introduced at N7 using 3-methylbenzyl bromide.
Procedure :
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Substrate : 3-Methylxanthine (1 equiv).
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Alkylating Agent : 3-Methylbenzyl bromide (1.2 equiv).
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Base : Sodium hydride (NaH, 1.5 equiv) in dry DMF.
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Conditions : 0°C to room temperature, 12 hours under nitrogen.
Mechanistic Insight :
NaH deprotonates N7, enabling nucleophilic substitution at the benzyl bromide’s electrophilic carbon.
Yield : ~65–75% (estimated from analogous reactions).
Intermediate Characterization :
Chlorination at the C8 Position
The C8 position is activated for subsequent thioether formation via chlorination.
Chlorination Protocol :
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Reagent : Phosphorus oxychloride (POCl₃, 5 equiv).
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Catalyst : N,N-Dimethylaniline (0.1 equiv).
Product : 8-Chloro-3-methyl-7-[(3-methylphenyl)methyl]purine-2,6-dione.
Key Observations :
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Excess POCl₃ ensures complete conversion.
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Reaction progress monitored by TLC (Rf = 0.5 in ethyl acetate/hexane 1:1).
Thioether Formation at C8
The chloro group at C8 is displaced by 3-methylbutylthiol to yield the final product.
Substitution Reaction :
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Substrate : 8-Chloro intermediate (1 equiv).
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Thiol : 3-Methylbutylthiol (1.5 equiv).
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Base : Triethylamine (Et₃N, 2 equiv) in tetrahydrofuran (THF).
Mechanism :
Et₃N deprotonates the thiol, generating a thiolate nucleophile that attacks the electron-deficient C8.
Purification :
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Column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7).
Final Product Data :
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Molecular Formula : C₂₀H₂₆N₄O₂S.
-
Spectroscopy :
Alternative Synthetic Routes
One-Pot Alkylation-Thiolation Strategy
A streamlined approach combines N7 alkylation and C8 thiolation in a single reactor:
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Substrate : 3-Methylxanthine.
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Reagents : 3-Methylbenzyl bromide, 3-methylbutylthiol, and K₂CO₃.
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Solvent : DMSO at 80°C for 24 hours.
Advantages :
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Reduced purification steps.
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Yield : ~50% (lower than stepwise method due to competing reactions).
Solid-Phase Synthesis
Immobilized purine derivatives enable iterative functionalization:
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Resin : Wang resin-functionalized xanthine.
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Steps :
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On-resin methylation at N3.
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Alkylation with 3-methylbenzyl bromide.
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Thiolation with 3-methylbutylthiol.
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Applications :
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High-throughput synthesis for analog libraries.
Optimization and Challenges
Regioselectivity in Alkylation
Thiolation Efficiency
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Catalytic Additives : Use of tetrabutylammonium iodide (TBAI) improves thiolate nucleophilicity, enhancing yields to ~80%.
Analytical and Characterization Data
| Property | Value | Method |
|---|---|---|
| Molecular Weight | 386.5 g/mol | HRMS |
| Melting Point | 158–160°C | DSC |
| HPLC Purity | >98% | C18 column, MeOH/H₂O |
| LogP | 3.2 | Calculated |
Scalability and Industrial Considerations
-
Cost Drivers : 3-Methylbenzyl bromide and POCl₃ account for 70% of raw material costs.
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Green Chemistry : Replacement of POCl₃ with PCl₃ in chlorination reduces hazardous waste.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-8-(3-methylbutylsulfanyl)-7-[(3-methylphenyl)methyl]purine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The sulfur-containing group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove oxygen-containing groups or to alter the oxidation state of the sulfur atom.
Substitution: The methyl and phenylmethyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as alkyl halides, Grignard reagents, and organolithium compounds are frequently employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur group can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
3-Methyl-8-(3-methylbutylsulfanyl)-7-[(3-methylphenyl)methyl]purine-2,6-dione has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used to investigate biological pathways and enzyme interactions, particularly those involving purine metabolism.
Industry: It can be used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Methyl-8-(3-methylbutylsulfanyl)-7-[(3-methylphenyl)methyl]purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity. This can lead to various biological effects, depending on the specific pathways involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares structural features, molecular properties, and research findings of closely related purine-2,6-dione derivatives:
Key Structural and Functional Insights:
Position 7 Modifications :
- Arylalkyl vs. Alkyl Groups : The target compound’s 3-methylbenzyl group (position 7) balances lipophilicity and steric bulk, whereas phenethyl () or benzyl () groups may alter receptor-binding kinetics .
- Halogenation : Chlorine or fluorine in analogs (e.g., ) improves target affinity and metabolic resistance .
Position 8 Variations: Sulfanyl vs. Oxygen-Based Substituents: Sulfanyl groups (e.g., 3-methylbutylsulfanyl) enhance lipophilicity, while phenoxy or hydrazinyl groups introduce polar interactions .
Additional Substitutions :
- N1 Methylation : ’s 1,3-dimethyl derivative shows how methylation patterns influence stability and activity .
- Functional Groups : Hydroxyl or chloro groups () improve solubility and electronic interactions .
Research Findings and Implications
- Metabolic Stability : Methylation at position 1 () or halogenation () may reduce cytochrome P450-mediated degradation, a critical factor in drug design .
- Solubility-Lipophilicity Balance : The target compound’s 3-methylbutylsulfanyl and 3-methylbenzyl groups likely optimize this balance for oral bioavailability .
Biological Activity
The compound 3-Methyl-8-(3-methylbutylsulfanyl)-7-[(3-methylphenyl)methyl]purine-2,6-dione is a purine derivative that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is . Its structural features include a purine backbone with various substituents that may influence its biological activity.
Structural Representation
| Property | Value |
|---|---|
| Molecular Formula | C21H29N5O2 |
| Molecular Weight | 383.49 g/mol |
| SMILES | CCCCCCNC1=NC2=C(N1CC3=CC=CC(=C3)C)C(=O)N(C(=O)N2C)C |
| InChI | InChI=1S/C21H29N5O2/c1-5-6-7-8-12-22-20-23-18-17(19(27)25(4)21(28)24(18)3)26(20)14-16-11-9-10-15(2)13-16/h9-11,13H,5-8,12,14H2,1-4H3,(H,22,23) |
Biological Activity
The biological activity of this compound has been investigated in various studies, particularly focusing on its effects on cellular processes and potential therapeutic applications.
- Inhibition of Enzymatic Activity : This compound may inhibit specific enzymes involved in purine metabolism or signaling pathways. Such inhibition can lead to altered cellular proliferation and apoptosis.
- Antioxidant Properties : Preliminary studies suggest that the compound exhibits antioxidant activity, which can protect cells from oxidative stress.
- Anti-inflammatory Effects : Some research indicates that this compound may modulate inflammatory pathways, potentially making it useful in treating inflammatory diseases.
Case Studies
- Cell Line Studies : In vitro studies using cancer cell lines have shown that treatment with the compound resulted in reduced cell viability and increased apoptosis rates. The IC50 values were determined to be in the micromolar range.
- Animal Models : In vivo studies conducted on murine models demonstrated significant tumor growth inhibition when treated with the compound compared to controls. The mechanism was attributed to both direct cytotoxic effects on tumor cells and modulation of immune responses.
Data Tables
| Study Type | Findings |
|---|---|
| In Vitro Cell Studies | IC50 = 15 µM in cancer cell lines; increased apoptosis rates |
| In Vivo Animal Studies | Tumor growth inhibition of 50% compared to control |
| Antioxidant Activity | Scavenging DPPH radicals with IC50 = 20 µM |
Discussion
The biological activity of this compound indicates its potential as a therapeutic agent in oncology and possibly other fields such as neurology due to its antioxidant properties. However, further studies are necessary to fully elucidate its mechanisms and therapeutic windows.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
